molecular formula C11H11BrF2O2 B14052396 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one

1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14052396
M. Wt: 293.10 g/mol
InChI Key: LFGPAJPTKJDKDO-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11BrF2O2. It is a brominated derivative of a difluoromethoxyphenyl ketone, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)propan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives like azides, thiols, or ethers.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one involves its interaction with biological molecules through its bromomethyl and carbonyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(2-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and properties. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to a chloromethyl group, and the difluoromethoxy group provides increased lipophilicity and metabolic stability compared to a methoxy group.

Properties

Molecular Formula

C11H11BrF2O2

Molecular Weight

293.10 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11BrF2O2/c1-2-10(15)9-4-3-8(16-11(13)14)5-7(9)6-12/h3-5,11H,2,6H2,1H3

InChI Key

LFGPAJPTKJDKDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC(F)F)CBr

Origin of Product

United States

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